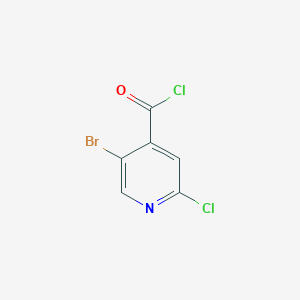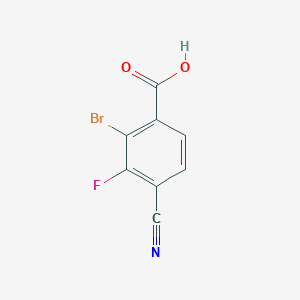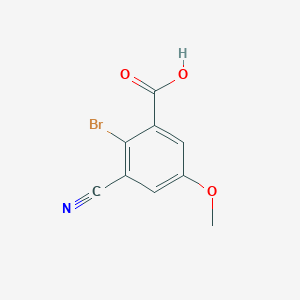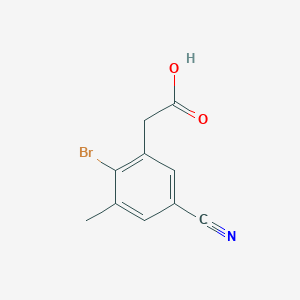
5-Bromo-2-chloroisonicotinoyl chloride
Descripción general
Descripción
5-Bromo-2-chloroisonicotinoyl chloride is a chemical compound with the molecular formula C6H2BrCl2NO and a molecular weight of 254.9 . It is a solid substance and is used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H2BrCl2NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 254.9 .Aplicaciones Científicas De Investigación
1. Metabolism Research
5-Bromo-2-chloroisonicotinoyl chloride has been studied for its potential roles in metabolic pathways and the identification of metabolites in different organisms. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites, suggesting complex metabolic pathways for bromine-containing compounds (Kanamori et al., 2002).
2. Environmental and Water Treatment
Research has also delved into the role of bromine and chlorine compounds, similar to this compound, in environmental contexts, particularly in water treatment processes. Radjenovic and Sedlak (2015) reviewed the challenges and opportunities for electrochemical processes in treating contaminated water, highlighting the importance of understanding the roles of bromide and chloride in these processes (Radjenovic & Sedlak, 2015). Moreover, Zhang and Parker (2018) discussed the impact of halogen radicals in natural and engineered aquatic systems, underscoring the significance of bromide and chloride ions in these environments (Zhang & Parker, 2018).
3. Pharmaceutical and Chemical Synthesis
This compound may be relevant in the synthesis of pharmaceuticals and chemical products. Shi et al. (2022) reported a case involving 5-bromo-2-nitropyridine, a compound structurally related to this compound, emphasizing its absorption through the skin and respiratory tract and its potential toxic effects, which underscores the significance of understanding the properties of similar bromine- and chlorine-containing compounds in the context of occupational safety and health (Shi et al., 2022).
Safety and Hazards
The safety data sheet for 5-Bromo-2-chloroisonicotinoyl chloride indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
5-Bromo-2-chloroisonicotinoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The development of new antidiabetic drugs with novel targets and mechanisms, such as SGLT2 inhibitors, is necessary to address the global challenge of diabetes . Therefore, research into the synthesis and properties of this compound is likely to continue to be an important area of study.
Mecanismo De Acción
Target of Action
It is known to be used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In general, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Action Environment
It is known that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
5-bromo-2-chloropyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVASMDWQSBZSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















